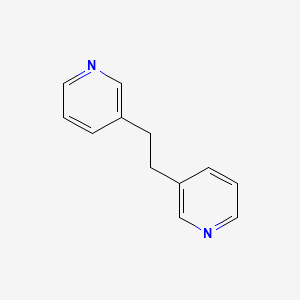
1,2-Di(3-pyridyl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Bromophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide is a complex organic compound that belongs to the class of diazenyl chromene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-bromoaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenylamine to form the diazenyl intermediate.
Cyclization: The intermediate undergoes cyclization with 2-hydroxybenzaldehyde to form the chromene ring.
Amidation: Finally, the chromene derivative is reacted with a suitable carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl and chromene moieties.
Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified diazenyl and chromene groups.
Reduction: Aminated derivatives with reduced diazenyl groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
6-(4-Bromophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s chromene moiety makes it useful in the development of organic semiconductors and photonic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to modulation of biological pathways.
Pathways Involved: The compound may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate inflammatory pathways.
相似化合物的比较
Similar Compounds
- 6-(4-Chlorophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide
- 6-(4-Fluorophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide
- 6-(4-Methylphenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide
Uniqueness
6-(4-Bromophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties
属性
CAS 编号 |
4916-58-9 |
|---|---|
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
3-(2-pyridin-3-ylethyl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-4,7-10H,5-6H2 |
InChI 键 |
XGARFEAOJKHVAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


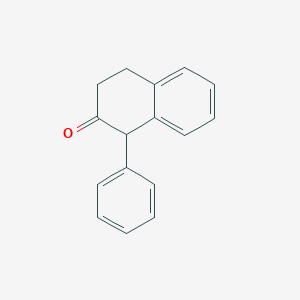
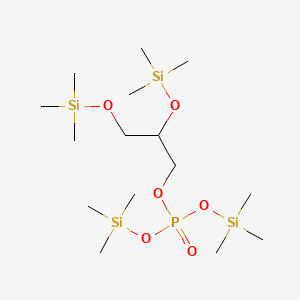
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)

![1-[(4-Nitrophenyl)sulfanylmethyl]piperidine](/img/structure/B13997099.png)

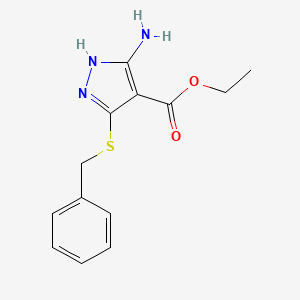

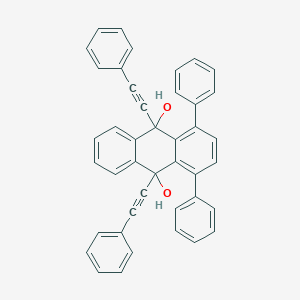

![tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13997132.png)
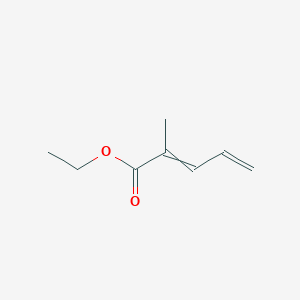

![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)
